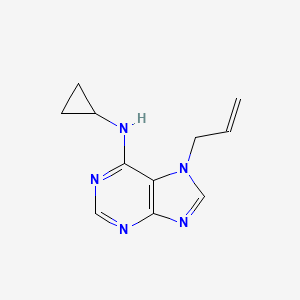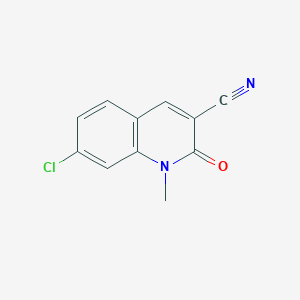
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chloro group, a methyl group, and a carbonitrile group on the quinoline scaffold enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in treating neurodegenerative diseases and as an inhibitor of specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease . The compound may also interact with bacterial DNA gyrase, inhibiting bacterial replication .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carbonitrile: Lacks the chloro and methyl groups, resulting in different reactivity and biological activity.
7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Similar structure but without the methyl group, affecting its chemical properties.
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Lacks the chloro group, leading to different substitution reactions.
Uniqueness
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and potential biological activity. These functional groups allow for a broader range of chemical modifications and applications compared to its similar counterparts .
Properties
CAS No. |
89479-59-4 |
|---|---|
Molecular Formula |
C11H7ClN2O |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
7-chloro-1-methyl-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-14-10-5-9(12)3-2-7(10)4-8(6-13)11(14)15/h2-5H,1H3 |
InChI Key |
FMSSCSATRXHSAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C=C(C1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)

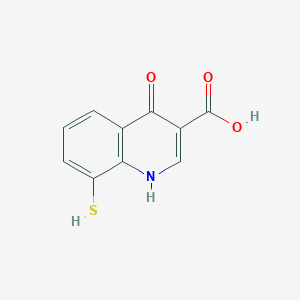
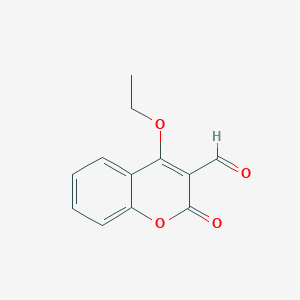
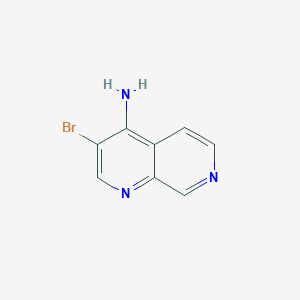

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)



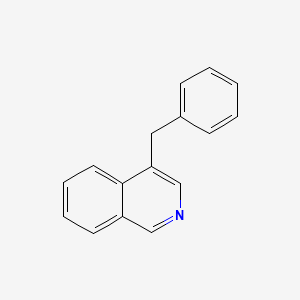
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
